Methyl 5-Oxo-5-(2-thienyl)pentanoate
Overview
Description
Methyl 5-Oxo-5-(2-thienyl)pentanoate is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a thiophene ring, a five-membered sulfur-containing heterocycle, attached to a pentanoate chain with a keto group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-Oxo-5-(2-thienyl)pentanoate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with methyl 4-oxopentanoate in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Oxo-5-(2-thienyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 5-Oxo-5-(2-thienyl)pentanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 5-Oxo-5-(2-thienyl)pentanoate exerts its effects depends on its interaction with molecular targets. The thiophene ring and keto group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-oxo-5-phenylpentanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl 5-oxo-5-(furan-2-yl)pentanoate: Contains a furan ring instead of a thiophene ring.
Methyl 5-oxo-5-(pyridin-2-yl)pentanoate: Features a pyridine ring in place of the thiophene ring.
Uniqueness
Methyl 5-Oxo-5-(2-thienyl)pentanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where thiophene’s properties are advantageous.
Properties
IUPAC Name |
methyl 5-oxo-5-thiophen-2-ylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSQTFYOFNOGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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